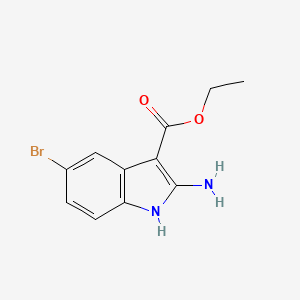
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is a compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used due to its stability and ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling: Used in peptide synthesis through coupling reactions with carboxylic acids or esters.
Common Reagents and Conditions
Deprotection: TFA, HCl in organic solvents like ethyl acetate or dioxane.
Coupling: Carbodiimides such as EDC or DCC, often in the presence of coupling additives like HOBt or HOAt.
Major Products Formed
Deprotection: Yields the free amino acid.
Coupling: Forms peptide bonds, resulting in dipeptides or longer peptide chains.
Applications De Recherche Scientifique
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is extensively used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: Used in the development of pharmaceuticals, particularly peptide-based drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The primary function of 5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is to protect the amino group during chemical synthesis. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions . The protection is achieved through the formation of a carbamate linkage, which can be selectively removed under acidic conditions . This allows for the sequential construction of complex molecules, such as peptides, without interference from the amino group .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-piperidine: Another Boc-protected piperidine derivative.
N-Boc-piperazine: Boc-protected piperazine used in similar applications.
N-Boc-aminothiazole: Boc-protected aminothiazole used in peptide synthesis.
Uniqueness
5-((tert-Butoxycarbonyl)amino)piperidine-2-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a piperidine ring and a carboxylic acid functional group . This combination makes it particularly useful in the synthesis of cyclic peptides and other complex organic molecules .
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOQNFZXOUIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2688721.png)


![3-(4-fluorophenyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2688726.png)

![N-(2-Cyano-4-phenylbutan-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B2688728.png)


![4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2688733.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2688737.png)

